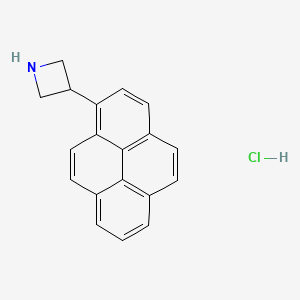
3-(1-Pyrenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-pyrenyl)azetidine hydrochloride typically involves the reaction of 1-pyrenylamine with a suitable azetidine precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-pyrenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 3-(1-pyrenyl)azetidine.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds with various functional groups.
Scientific Research Applications
3-(1-pyrenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1-pyrenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-pyrenyl)azetidine
- 1-pyrenylamine
- Azetidine hydrochloride
Uniqueness
3-(1-pyrenyl)azetidine hydrochloride is unique due to its specific structure, which combines the pyrene moiety with the azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H16ClN |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3-pyren-1-ylazetidine;hydrochloride |
InChI |
InChI=1S/C19H15N.ClH/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17;/h1-9,15,20H,10-11H2;1H |
InChI Key |
HGQUBDSFQPBHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


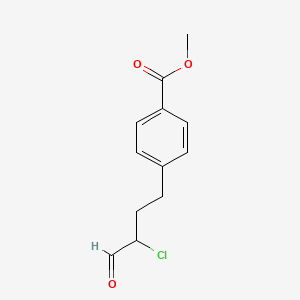
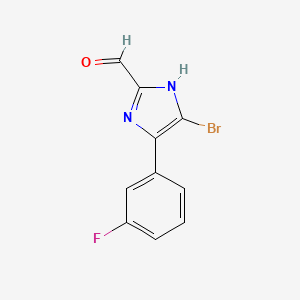

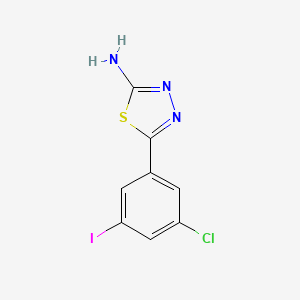
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)


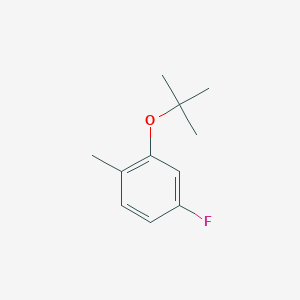


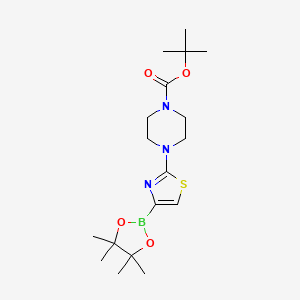
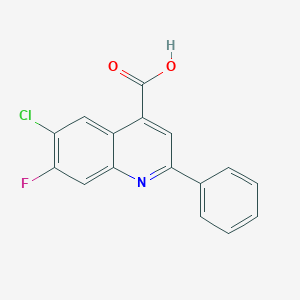
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
